4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Chemical Procurement Synthetic Intermediate Quality Specification

Choose 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS 886364-23-4) for CNS drug discovery requiring N4 protection until late-stage diversification. The Boc group enables clean TFA deprotection without disturbing acid-sensitive groups, while the 9-methyl substituent provides steric/electronic bias for SAR studies. Supplied as a high-purity crystalline solid for reproducible parallel synthesis. Do not substitute with unprotected or non-methylated Boc analogs—interchange risks synthetic failure.

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
CAS No. 886364-23-4
Cat. No. B1345020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
CAS886364-23-4
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)CN(CCN2)C(=O)OC(C)(C)C
InChIInChI=1S/C15H22N2O2/c1-11-6-5-7-12-10-17(9-8-16-13(11)12)14(18)19-15(2,3)4/h5-7,16H,8-10H2,1-4H3
InChIKeyKRENOWDAKOGMIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS 886364-23-4): Product Baseline and Procurement Orientation


4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS 886364-23-4) is an N4-Boc-protected, 9-methyl-substituted benzodiazepine scaffold with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . It is classified as a protected heterocyclic building block and is typically supplied as a white to off-white crystalline solid . The compound is not intended as a finished pharmaceutical agent but as a protected intermediate designed for subsequent selective N4-deprotection under mild acidic conditions to yield the free secondary amine for further diversification [1]. Its commercial availability is documented across multiple chemical suppliers, with reported purity specifications including ≥95% and 97.0% .

4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine: Why In-Class Benzodiazepine Intermediates Are Not Readily Interchangeable


Generic substitution among protected benzodiazepine intermediates fails because the combination of Boc protection at N4 and the 9-methyl substituent creates a distinct steric and electronic environment that directly governs synthetic compatibility and intermediate stability [1]. The Boc group confers stability during multi-step syntheses and enables predictable, selective deprotection under mild acidic conditions to expose the N4 secondary amine for subsequent functionalization [2]. The 9-methyl substitution modulates the electron density of the fused benzene ring and introduces steric hindrance that can alter reaction kinetics in downstream transformations such as N-alkylation or metal-catalyzed cross-coupling [3]. Unprotected analogs (e.g., CAS 195986-82-4) lack the Boc handle and thus cannot be carried through synthetic sequences requiring N4 protection . Boc-protected analogs lacking the 9-methyl group (e.g., CAS 195983-63-2) provide an alternative protection strategy but may exhibit different regioselectivity profiles during electrophilic aromatic substitution or directed C-H functionalization due to altered ring electronics . Consequently, interchange without validation risks synthetic failure, altered intermediate purity profiles, and non-reproducible downstream results.

4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine: Quantitative Differentiators for Scientific Selection and Procurement


Commercial Purity Specifications: A Procurement-Impactful Differentiator (Min. 95% to 97.0%)

Commercially available lots of the target compound are specified at minimum purity levels of 95% and 97.0% , whereas the unprotected analog 9-methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS 195986-82-4) is offered at a lower nominal purity of 95% from multiple vendors . The 2 percentage-point differential in upper-bound purity specifications translates to reduced non-Boc-protected impurities that would otherwise require chromatographic removal before subsequent N4-alkylation or acylation steps.

Chemical Procurement Synthetic Intermediate Quality Specification

Molecular Weight: Fundamental Physical Differentiation from Unprotected and Unsubstituted Scaffolds

The molecular weight of 4-Boc-9-methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is 262.35 g/mol (C15H22N2O2) . This reflects a +100.12 g/mol increase relative to the unprotected 9-methyl analog (162.23 g/mol, C10H14N2) and a +14.02 g/mol increase relative to the Boc-protected but non-methylated analog 4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (248.33 g/mol, C14H20N2O2) .

Medicinal Chemistry Scaffold Characterization SAR Studies

Boc Deprotection Selectivity: Enabling Orthogonal Synthetic Maneuvers Unavailable to Unprotected Analogs

The Boc (tert-butoxycarbonyl) group on the target compound enables selective deprotection under mild acidic conditions (e.g., TFA in DCM) to liberate the N4 secondary amine without affecting other base-sensitive or nucleophilic moieties elsewhere in the molecule [1]. In contrast, the unprotected analog 9-methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS 195986-82-4) possesses an unprotected secondary amine that will undergo competitive N-alkylation, N-acylation, or oxidation during multi-step sequences .

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

9-Methyl Substitution: Steric and Electronic Modulation of Benzodiazepine Scaffold Reactivity

The 9-methyl substituent on the fused benzene ring introduces steric hindrance and alters the electron density of the aromatic system relative to the non-methylated analog 4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS 195983-63-2) . This substitution can influence the regioselectivity of electrophilic aromatic substitution reactions (e.g., halogenation, nitration) and modulate the basicity of the N5 nitrogen atom, thereby affecting the kinetics of subsequent N-alkylation or N-arylation steps [1].

Medicinal Chemistry Structure-Activity Relationship Scaffold Diversification

Physical State and Handling: Crystalline Solid Facilitating Reproducible Weighing and Storage

The compound is reported to be a white to off-white crystalline solid , with a calculated density of 1.072 g/cm³ and a boiling point of 386.5°C at 760 mmHg . In contrast, the unprotected analog 9-methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS 195986-82-4) is frequently encountered as a lower-melting solid or viscous oil at ambient temperature, introducing greater variability in weighing accuracy and long-term storage stability .

Laboratory Operations Compound Management Synthetic Workflow

4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine: High-Value Research and Industrial Application Scenarios


Late-Stage Diversification of Benzodiazepine Scaffolds via Orthogonal N4-Deprotection

This compound is optimally deployed in multi-step synthetic sequences where the benzodiazepine N4 secondary amine must remain protected until a final diversification step. The Boc group enables quantitative deprotection using TFA in dichloromethane (or alternative mild acidic conditions) without perturbing acid-sensitive functional groups installed elsewhere on the scaffold [1]. Following deprotection, the liberated N4 amine can undergo regioselective alkylation, acylation, sulfonylation, or reductive amination to generate structurally diverse benzodiazepine libraries for CNS-targeted medicinal chemistry campaigns [2].

Structure-Activity Relationship (SAR) Exploration at the Benzodiazepine 9-Position

The 9-methyl substituent provides a pre-installed steric and electronic modification that serves as a starting point for SAR studies probing the impact of aromatic substitution on target binding. Researchers can use this scaffold to compare biological or biochemical outcomes with those obtained from the non-methylated analog (CAS 195983-63-2) or from the unprotected 9-methyl analog (CAS 195986-82-4), isolating the contribution of the 9-methyl group to affinity, selectivity, or functional activity .

Building Block Procurement for Parallel Library Synthesis

The combination of high commercial purity (≥95% to 97.0% ) and a crystalline solid form makes this compound an efficient building block for parallel synthesis workflows. Precise, reproducible weighing minimizes inter-vial variability in library production, while the pre-installed Boc group ensures uniform protection status across all library members until the final global deprotection step. This consistency is critical for generating high-quality screening data in hit-to-lead optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.